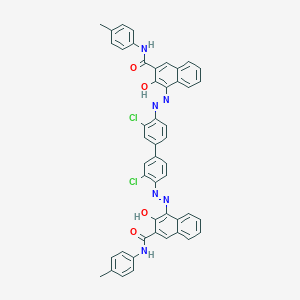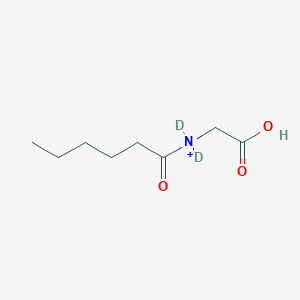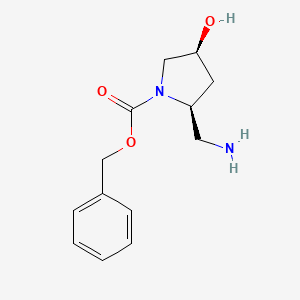
Tetradecylmagnesiumbromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of organomagnesium compounds, akin to tetradecylmagnesium chloride, involves the reaction of organic halides with magnesium metal in the presence of an appropriate solvent, such as diethyl ether or tetrahydrofuran (THF). This process forms Grignard reagents, which are highly reactive and can participate in various organic synthesis reactions (Hanssen et al., 2001).
Molecular Structure Analysis
Organomagnesium compounds typically exhibit a coordination number of four, with magnesium atoms surrounded by two organic ligands and two halide ions or solvent molecules, forming a tetrahedral structure. The Mg-C bond in these compounds is covalent and polar, contributing to their reactivity (Markies et al., 1989).
Chemical Reactions and Properties
Tetradecylmagnesium chloride, like other Grignard reagents, is highly reactive toward electrophiles, including water, carbon dioxide, aldehydes, ketones, and esters. These reactions can lead to the formation of alcohols, carboxylic acids, or other organic functional groups. The reactivity and selectivity of these reactions depend on the nature of the Grignard reagent and the electrophile involved (Nishikawa, Shinokubo, & Oshima, 2003).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Tetradecylmagnesiumbromid wird hauptsächlich in der organischen Synthese als Grignard-Reagenz verwendet {svg_1}. Es ist an der Bildung von Kohlenstoff-Kohlenstoff-Bindungen beteiligt, die die Synthese einer großen Bandbreite an organischen Verbindungen ermöglichen. Seine Nützlichkeit bei der Herstellung von langkettigen Kohlenwasserstoffen und der Funktionalisierung von Molekülen ist von unschätzbarem Wert bei der Synthese von Pharmazeutika, Polymeren und anderen komplexen organischen Materialien.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird this compound verwendet, um Alkylgruppen in Molekülstrukturen einzuführen {svg_2}. Diese Modifikation kann die biologische Aktivität einer Verbindung erheblich verändern, was zur Entwicklung neuer Medikamente und Therapeutika führt. Seine Rolle bei der Synthese von pharmazeutischen Wirkstoffen (APIs) ist entscheidend für die Medikamentenforschung und -entwicklung.
Materialwissenschaft
Materialwissenschaft: profitiert von der Verwendung von this compound bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften {svg_3}. Es wird verwendet, um Oberflächen zu modifizieren, neue Legierungen zu erzeugen und Materialien mit einzigartigen Eigenschaften wie erhöhter Festigkeit, verbesserter thermischer Stabilität oder erhöhter elektrischer Leitfähigkeit zu entwickeln.
Polymerproduktion
This compound spielt eine Rolle in der Polymerproduktion, insbesondere bei der Synthese von Polyolefinen {svg_4}. Es wirkt als Katalysator im Polymerisationsprozess und beeinflusst das Molekulargewicht und die Polydispersität der entstehenden Polymere. Dies ist entscheidend für die Anpassung der Eigenschaften von Kunststoffen und anderen polymeren Materialien an spezifische Anwendungen.
Pflanzenschutzmittelforschung
In der Pflanzenschutzmittelforschung wird this compound bei der Synthese von Pestiziden und Düngemitteln eingesetzt {svg_5}. Es hilft bei der Herstellung von Verbindungen, die effektiver, weniger toxisch und umweltfreundlicher sind. Die Entwicklung neuer Pflanzenschutzmittel trägt zu einer nachhaltigen Landwirtschaft und Ernährungssicherheit bei.
Petrochemische Industrie
Die petrochemische Industrie verwendet this compound in Raffinerieprozessen und zur Herstellung von Additiven für Kraftstoffe und Schmierstoffe {svg_6}. Es unterstützt die Synthese von Komponenten, die die Effizienz und Leistung von petrochemischen Produkten verbessern.
Wirkmechanismus
Target of Action
Tetradecylmagnesium chloride is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of tetradecylmagnesium chloride are therefore carbon-containing compounds, particularly those with electrophilic carbon atoms .
Mode of Action
The mode of action of tetradecylmagnesium chloride involves the nucleophilic attack on the electrophilic carbon of the target molecule . The carbon-magnesium bond in tetradecylmagnesium chloride is polar, with the carbon being nucleophilic. This allows the carbon to attack electrophilic carbon atoms in other molecules, forming new carbon-carbon bonds .
Biochemical Pathways
The exact biochemical pathways affected by tetradecylmagnesium chloride would depend on the specific reaction it is used in. As a Grignard reagent, it is involved in many types of organic synthesis reactions, including the formation of alcohols, aldehydes, ketones, and carboxylic acids . These compounds are involved in various biochemical pathways, from energy metabolism to the synthesis of biomolecules.
Result of Action
The result of the action of tetradecylmagnesium chloride is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants and conditions present . The specific molecular and cellular effects would therefore depend on the particular compounds synthesized.
Action Environment
The action of tetradecylmagnesium chloride is highly dependent on the environment. It is sensitive to moisture and air, and must be handled under an inert atmosphere . It is typically used in a laboratory setting with controlled conditions. The presence of any water or protic solvents would lead to the decomposition of the Grignard reagent .
Eigenschaften
IUPAC Name |
magnesium;tetradecane;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29.ClH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h1,3-14H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEPJDWXROVPKA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110220-87-6 |
Source


|
| Record name | 110220-87-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of tetradecylmagnesium chloride in the synthesis of chaetomellic acid A and its analogues?
A1: Tetradecylmagnesium chloride serves as a key building block in the two-step synthesis of chaetomellic acid A and its analogues. It acts as a nucleophile, first reacting with copper bromide dimethyl sulfide to form a tetradecylcuprate reagent. This reagent then undergoes a 1,4-addition reaction with dimethyl acetylenedicarboxylate (DMAD), ultimately leading to the formation of a dimethyl cis-butenedioate derivative. [] This derivative is then further modified to yield the desired chaetomellic acid A analogues.
Q2: How does the use of tetradecylmagnesium chloride contribute to the stereospecificity of the synthesis?
A2: The reaction of the tetradecylcuprate reagent with DMAD proceeds with high stereoselectivity, favoring the formation of the cis isomer of the butenedioate derivative. [] This stereochemical outcome is likely dictated by the mechanism of the cuprate addition reaction and the steric factors involved. This inherent stereoselectivity offered by tetradecylmagnesium chloride is crucial for obtaining the desired stereochemistry in the final chaetomellic acid A analogues.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141531.png)

